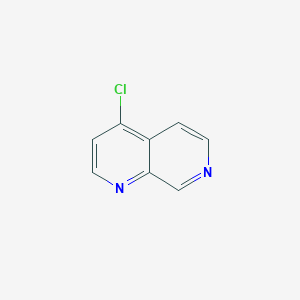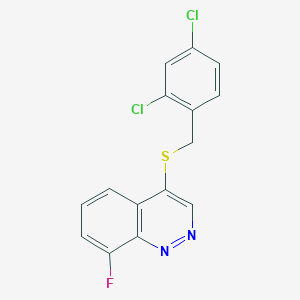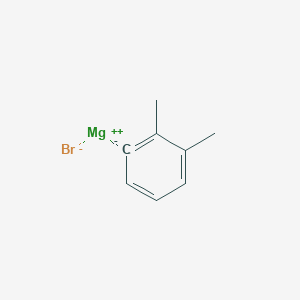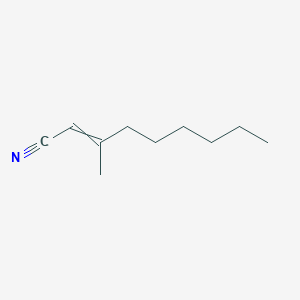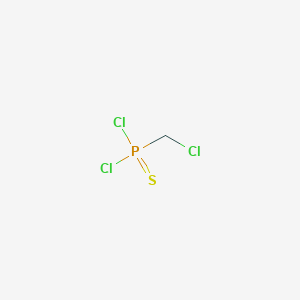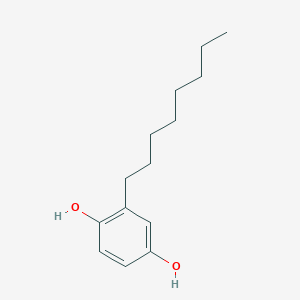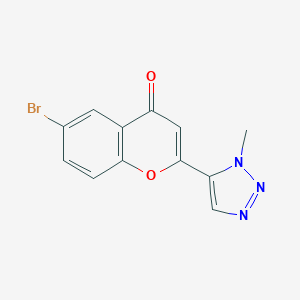
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of coumarin, which is a natural compound found in many plants. The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may exert its antifungal and antimicrobial effects by disrupting the cell membrane of the target organism.
Efectos Bioquímicos Y Fisiológicos
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant activity and has been shown to scavenge free radicals. Additionally, it has been found to have anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- in lab experiments is its potential to be used as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-. One direction is the development of new derivatives of the compound that may have improved biological activity or solubility. Another direction is the study of the compound's potential as a neuroprotective agent, as it has been found to have activity against neurodegenerative diseases. Additionally, the compound's potential as an antiviral agent could be explored, as it has been found to have activity against some viruses.
Métodos De Síntesis
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods. One of the most commonly used methods is the reaction of coumarin with bromine and sodium hydroxide, followed by the reaction of the resulting product with 1-methyl-1H-1,2,3-triazole-5-amine. Another method involves the reaction of 6-bromo-2-chloro-1-methyl-1H-1,2,3-triazole-5-amine with coumarin in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against various fungal strains. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to have activity against various bacterial strains.
Propiedades
Número CAS |
131924-44-2 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Fórmula molecular |
C12H8BrN3O2 |
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
Clave InChI |
WZGJPGXQGGVAEB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
SMILES canónico |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Otros números CAS |
131924-44-2 |
Sinónimos |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



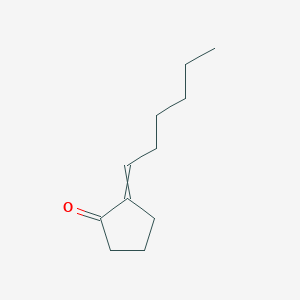
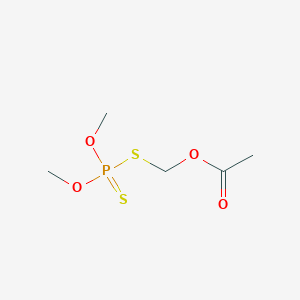


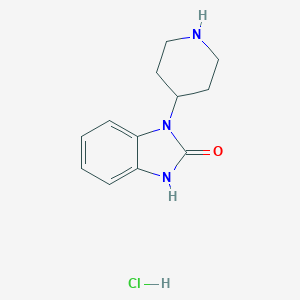

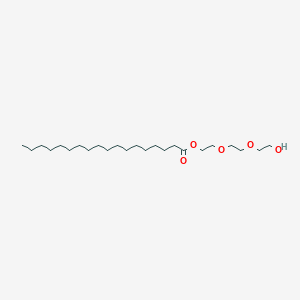
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
